Lipophilicity Advantage Over 4'-Bromopropiophenone
The predicted octanol-water partition coefficient (ACD/LogP) for 1-(4-bromo-3-methylphenyl)propan-1-one is 3.42, whereas the experimental LogP of the unsubstituted comparator 4'-bromopropiophenone (CAS 10342-83-3) is reported as 3.04 [1]. An alternative estimation method (KOWWIN v1.67) yields LogP 3.60 for the target compound . The meta-methyl substituent therefore increases lipophilicity by ΔLogP = 0.38–0.56 relative to the des-methyl analog, a shift sufficient to alter predicted membrane permeability and tissue distribution.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 3.42; KOWWIN LogP 3.60 |
| Comparator Or Baseline | 4'-Bromopropiophenone: experimental LogP 3.04 |
| Quantified Difference | ΔLogP = +0.38 (ACD/LogP vs experimental) to +0.56 (KOWWIN vs experimental) |
| Conditions | Target: ACD/Labs Percepta v14.00 prediction and US EPA EPISuite KOWWIN v1.67 estimate. Comparator: experimentally determined LogP from Molbase. |
Why This Matters
Higher LogP directly influences compound partitioning in biphasic reaction systems and predicts greater membrane permeability in cell-based assays, making the 3-methyl isomer the preferred starting material when downstream biological activity requires enhanced lipophilicity.
- [1] Molbase. 4'-Bromopropiophenone (CAS 10342-83-3) – LogP: 3.04180. https://mip.molbase.cn (accessed 2026-04-17). View Source
